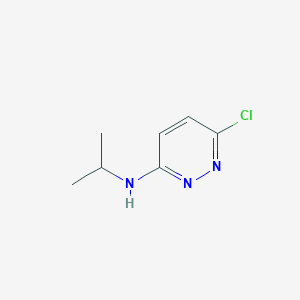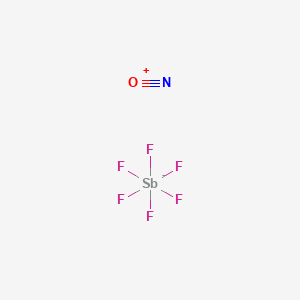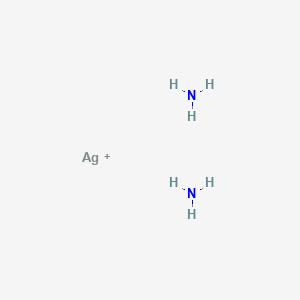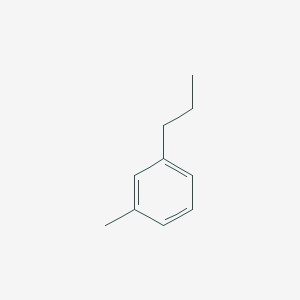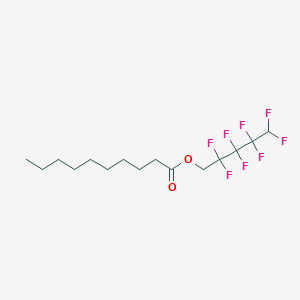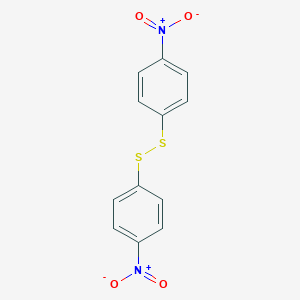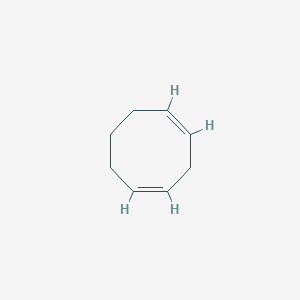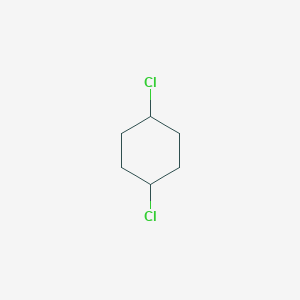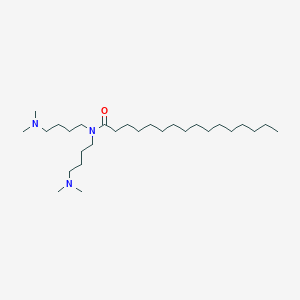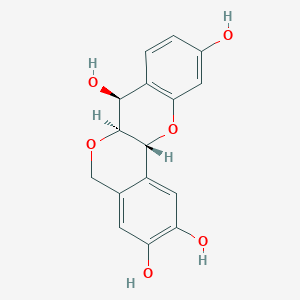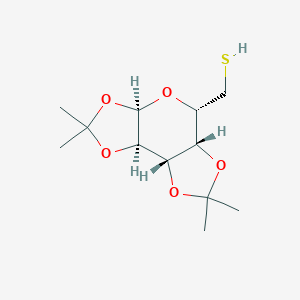
1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose" is a derivative of alpha-D-galactopyranose, which has been modified by the addition of isopropylidene groups and a thio-substitution at the 6-position. This modification is significant in the field of carbohydrate chemistry, where such derivatives are often used as intermediates in the synthesis of more complex molecules, including those with potential medicinal applications .
Synthesis Analysis
The synthesis of related compounds typically involves the protection of hydroxyl groups with isopropylidene moieties to improve the stability and reactivity of the sugar molecule. For instance, the synthesis of 6-deoxy-6-18F-alpha-D-galactopyranose from a 6-tosyl-1,2:3,4-di-O-isopropylidene derivative using tetraethyl-ammonium fluoride-18F has been described, which is a process taking approximately 4-4.5 hours to complete . Similarly, the stereocontrolled synthesis of 2-deoxy-galactopyranosides has been reported using isopropylidene-protected glycosyl donors, demonstrating the utility of these derivatives in constructing complex carbohydrate structures .
Molecular Structure Analysis
The molecular structure of isopropylidene-protected galactopyranose derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies have revealed that the pyranoid ring in these compounds often adopts a heavily distorted conformation, typically between the screw-boat and twist-boat forms, with deviations towards the boat conformation in most cases . The presence of isopropylidene groups influences the ring conformation and the overall molecular geometry, which is crucial for the reactivity and interaction of these molecules.
Chemical Reactions Analysis
Isopropylidene-protected galactopyranose derivatives participate in various chemical reactions, serving as intermediates for the synthesis of more complex sugar derivatives. For example, the reaction of alpha- and beta-galactopyranosides with 2,2-dimethoxypropane can produce a range of isopropylidene acetals, which are useful intermediates for selective syntheses of substituted galactose derivatives . Additionally, the preparation of tin derivatives from isopropylidene-protected galactopyranose has been reported, indicating the versatility of these compounds in organometallic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropylidene-protected galactopyranose derivatives are influenced by their molecular structure. The conformation of the pyranoid ring and the presence of isopropylidene groups affect the compound's solubility, reactivity, and interaction with other molecules. X-ray crystallography and NMR spectroscopy have been instrumental in characterizing these properties, providing insights into the behavior of these molecules in both solid-state and solution . The understanding of these properties is essential for the design and synthesis of new derivatives with desired characteristics for various applications.
Applications De Recherche Scientifique
Synthesis of Glycosides and Disaccharides
1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose is a versatile building block in the synthesis of glycosides and disaccharides. For example, it has been used in the stereocontrolled synthesis of 2-deoxy-galactopyranosides, demonstrating excellent α-selectivity and high stereoselectivity in creating 2-deoxy-β-glycosides. This selectivity is attributed to the isopropylidene acetal's influence on O-3 and O-4, combined with a sterically demanding silyl group on O-6, showcasing its utility in synthesizing complex saccharide structures such as trisaccharides containing both 2-deoxy α- and β-D-galactopyranosyl residues (Yang et al., 2018).
Building Blocks for Glycopeptide Libraries
The compound serves as a foundational element for developing glycopeptide libraries. Efficient O-acylation with readily available N-(Z-alpha-aminoacyl)benzotriazoles under microwave irradiation has yielded chiral sugars, highlighting its role in preparing O-(Z-alpha-aminoacyl) sugars. These derivatives, upon deprotection, offer a pathway towards diverse glycopeptide compositions (Katritzky et al., 2007).
Hydrolytically Stable Glycomimetics Synthesis
This chemical has been pivotal in creating non-glycosidic, hydrolytically stable glycomimetics. Through the Michael addition and subsequent synthetic transformations, researchers have developed disaccharides mimicking natural saccharide linkages but with enhanced stability, opening new avenues in carbohydrate mimetic research (Uhrig et al., 2007).
Antitubercular Agents
Galactopyranosyl amines and their derivatives, synthesized from d-galactose through intermediates involving 1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose, have displayed antitubercular activity. This application demonstrates the compound's potential in medicinal chemistry for developing new therapeutic agents (de Almeida et al., 2007).
Asymmetric Oxidation of Thioglycosides
Research has shown that derivatives of 1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose can undergo asymmetric oxidation to produce sulfoxides with significant diastereomeric excess. This process is crucial for synthesizing thioglycosides with specific configurations, which are valuable in creating enantiomerically pure compounds for pharmaceutical applications (Pestova et al., 2013).
Propriétés
IUPAC Name |
[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5S/c1-11(2)14-7-6(5-18)13-10-9(8(7)15-11)16-12(3,4)17-10/h6-10,18H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGBVTQMMNRHMZ-SOYHJAILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CS)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CS)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:3,4-Diisopropyliden-6-deoxy-6-thio-alpha-D-galactopyranose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

